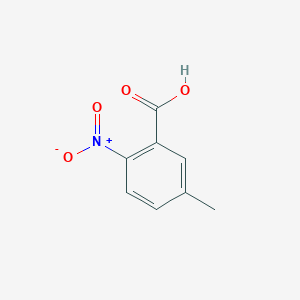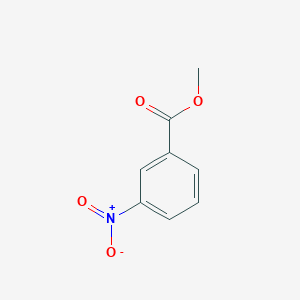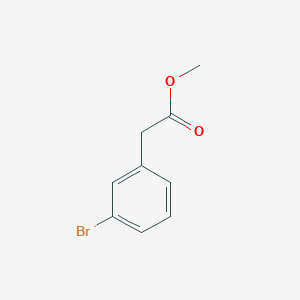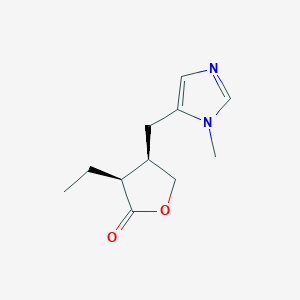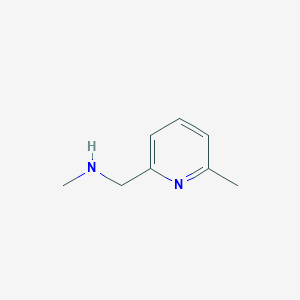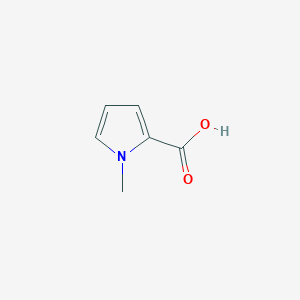
3-メチルベンジルアルコール
概要
説明
It is a colorless liquid characterized by its aromatic properties and is commonly used as a fragrance ingredient in perfumes and as a solvent in various industries . This compound is known for its potential antimicrobial and antioxidant properties, making it an important substance in organic chemistry and fragrance development .
科学的研究の応用
3-Methylbenzyl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial agents.
Medicine: Research has explored its potential as an antioxidant, which could have implications for developing therapeutic agents.
Industry: It is used in the fragrance industry to create unique scents and flavors.
作用機序
Target of Action
3-Methylbenzyl alcohol, also known as m-Tolyl carbinol or m-Methyl benzyl alcohol , is a type of methylbenzyl alcohol
Mode of Action
For instance, they can be converted into alkyl halides, tosylates, alkenes, and esters . Secondary, tertiary, allylic, and benzylic alcohols, which include 3-Methylbenzyl alcohol, appear to react via a mechanism that involves the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Biochemical Pathways
3-Methylbenzyl alcohol participates in gas phase hydrogenation of methanolic solutions of isophthaldehyde over a Ni/SiO2 catalyst . This suggests that it may play a role in the hydrogenation process in certain biochemical pathways.
Result of Action
It’s known that the compound participates in the gas phase hydrogenation of methanolic solutions of isophthaldehyde over a ni/sio2 catalyst . This suggests that it may play a role in catalytic reactions in certain biochemical processes.
生化学分析
Biochemical Properties
3-Methylbenzyl alcohol plays a significant role in biochemical reactions, particularly in the synthesis of dialkyl aryl phosphates and dialkyl arylalkyl phosphates. These compounds exhibit inhibitory activities against acetylcholinesterase and butyrylcholinesterase, enzymes crucial for neurotransmission . The interaction of 3-Methylbenzyl alcohol with these enzymes involves binding to the active site, leading to enzyme inhibition and subsequent modulation of neurotransmitter levels.
Cellular Effects
3-Methylbenzyl alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification . By modulating these enzymes, 3-Methylbenzyl alcohol can alter the metabolic profile of cells, impacting the expression of genes involved in metabolic pathways and cellular stress responses.
Molecular Mechanism
At the molecular level, 3-Methylbenzyl alcohol exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting acetylcholinesterase and butyrylcholinesterase . This inhibition occurs through the binding of 3-Methylbenzyl alcohol to the active site of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine, leading to increased levels of these neurotransmitters. Additionally, 3-Methylbenzyl alcohol can influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylbenzyl alcohol can change over time due to its stability and degradation. Studies have shown that 3-Methylbenzyl alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to 3-Methylbenzyl alcohol in in vitro and in vivo studies has demonstrated its potential to induce cellular stress responses and alter metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Methylbenzyl alcohol vary with different dosages in animal models. At low doses, it has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 3-Methylbenzyl alcohol can induce toxic effects, including cellular stress, oxidative damage, and disruption of metabolic pathways . These threshold effects highlight the importance of dosage considerations in the use of 3-Methylbenzyl alcohol in biochemical research.
Metabolic Pathways
3-Methylbenzyl alcohol is involved in several metabolic pathways, including the benzaldehyde, benzoate, and catechol ortho-cleavage pathways . It is metabolized by enzymes such as aromatic alcohol dehydrogenase and aromatic aldehyde dehydrogenase, which convert it into benzoic acid and catechol. These metabolites are further processed through the tricarboxylic acid cycle, impacting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 3-Methylbenzyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in various cellular compartments, influencing its biochemical activity and effects on cellular processes. The transport and distribution of 3-Methylbenzyl alcohol are crucial for its role in modulating enzyme activity and gene expression .
Subcellular Localization
The subcellular localization of 3-Methylbenzyl alcohol affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . Post-translational modifications and targeting signals may direct 3-Methylbenzyl alcohol to specific cellular compartments, enhancing its ability to modulate cellular processes and gene expression .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylbenzyl alcohol can be synthesized through several methods:
Reduction of 3-Methylbenzaldehyde: One common method involves the reduction of 3-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol.
Grignard Reaction: Another method involves the Grignard reaction, where 3-methylbenzyl chloride reacts with magnesium in the presence of dry ether to form the Grignard reagent. This reagent is then treated with formaldehyde followed by hydrolysis to yield 3-methylbenzyl alcohol.
Industrial Production Methods: In industrial settings, 3-methylbenzyl alcohol is often produced through catalytic hydrogenation of 3-methylbenzaldehyde. This process involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
化学反応の分析
3-Methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-methylcyclohexanol using hydrogen gas in the presence of a nickel catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) converts it to 3-methylbenzyl chloride.
Esterification: 3-Methylbenzyl alcohol can react with carboxylic acids in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), nickel catalyst
Substitution: Thionyl chloride (SOCl2)
Esterification: Carboxylic acids, acid catalyst
Major Products Formed:
Oxidation: 3-Methylbenzaldehyde
Reduction: 3-Methylcyclohexanol
Substitution: 3-Methylbenzyl chloride
Esterification: Esters of 3-methylbenzyl alcohol
類似化合物との比較
3-Methylbenzyl alcohol can be compared with other similar compounds such as:
Benzyl Alcohol: Unlike 3-methylbenzyl alcohol, benzyl alcohol lacks a methyl group on the benzene ring, which affects its physical and chemical properties.
4-Methylbenzyl Alcohol: This compound has the methyl group in the para position relative to the hydroxyl group, leading to different reactivity and applications.
2-Methylbenzyl Alcohol: The methyl group is in the ortho position, which also influences its chemical behavior and uses.
Uniqueness: The position of the methyl group in 3-methylbenzyl alcohol (meta position) imparts unique properties, such as specific reactivity patterns and applications in fragrance development, distinguishing it from its isomers .
特性
IUPAC Name |
(3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCKHVUTVOPLBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039497 | |
| Record name | 3-Methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylbenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 3-Methylbenzyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10794 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
587-03-1 | |
| Record name | 3-Methylbenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 587-03-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTG38P37U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Methylbenzyl alcohol impact Cytochrome P450 enzymes?
A: Research indicates that 3-Methylbenzyl alcohol can inhibit specific Cytochrome P450 (CYP) isozymes in a dose-dependent manner, particularly in the lungs and nasal mucosa. [] Inhalation exposure to 3-Methylbenzyl alcohol in rats resulted in the inhibition of pulmonary CYPs 2B1 and 4B1. [] Similarly, in the nasal mucosa, CYPs 2E1 and 4B1 were inhibited. [] These findings suggest potential interactions with xenobiotic metabolism, impacting the toxicity and clearance of co-exposed substances. []
Q2: What is the metabolic fate of 3-Methylbenzyl alcohol in vivo?
A: Studies show that 3-Methylbenzyl alcohol is metabolized, at least in part, to m-tolualdehyde (m-ALD). [] Following inhalation exposure to 3-Methylbenzyl alcohol, m-ALD was detected in a dose-dependent manner in both the nasal mucosa and lungs of rats. [] This metabolic conversion is significant as m-ALD itself exhibits inhibitory effects on specific CYP isozymes, potentially contributing to the overall impact of 3-Methylbenzyl alcohol on xenobiotic metabolism. []
Q3: How is 3-Methylbenzyl alcohol used in organic synthesis?
A: 3-Methylbenzyl alcohol can be employed as a reagent in palladium-catalyzed dehydrative N-benzylation reactions with 2-aminopyridines. [] This methodology leverages a borrowing hydrogen pathway, where the alcohol acts as both a benzylating agent and a hydrogen source. [] This approach offers a greener alternative for N-benzylation, as it operates under mild, base-free conditions in an atom-economic manner, resulting in moderate to excellent yields. []
Q4: Can 3-Methylbenzyl alcohol participate in electrophilic cyclization reactions?
A: While not directly involved as a reactant, 3-Methylbenzyl alcohol plays a crucial role in influencing the product outcome of electrophilic cyclization reactions involving bis(4-methoxybenzylthio)acetylene. [] Specifically, when the reaction is conducted in the presence of 3-Methylbenzyl alcohol, it participates in a methoxy substituent exchange within the forming 2-benzothiopyran ring. [] This exchange highlights the influence of reaction conditions and the presence of specific alcohols on the product distribution in such reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



